Fenpropidin-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

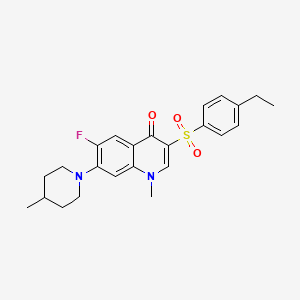

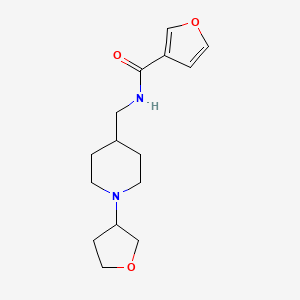

Fenpropidin-carboxylic acid is a derivative of Fenpropidin, a chiral piperidine fungicide . It is also known as Benzeneacetic acid, α,α-dimethyl-4-[2-methyl-3-(1-piperidinyl)propyl] .

Molecular Structure Analysis

The molecular formula of Fenpropidin-carboxylic acid is C19H29NO2 . The absolute configuration of two Fenpropidin enantiomers was confirmed for the first time using electron circular dichroism and optical activity .科学的研究の応用

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, including derivatives like Fenpropidin-carboxylic acid, are known for their role as precursors in the production of various industrial chemicals. They are used in fermentative production by engineered microbes such as E. coli and Saccharomyces cerevisiae. However, these acids can inhibit microbial activity at concentrations below the desired yield. Their inhibitory effect is significant, as they're used as food preservatives due to this property. The impact of these acids on microbes includes damage to cell membranes and a decrease in internal pH, affecting the membrane's composition, fluidity, integrity, and hydrophobicity. Identifying metabolic engineering strategies to increase microbial robustness against such inhibition is a focus area, as it can aid in engineering robust strains for improved industrial performance (Jarboe et al., 2013).

Novel Carboxylic Acid Bioisosteres

The importance of carboxylic acid functional groups in the pharmacophore of numerous drugs has led to the exploration of carboxylic acid bioisosteres. With some carboxylic acid-containing drugs being withdrawn due to toxicity, there's a need for alternatives that offer improved metabolic stability and better diffusion across biological membranes. Bioisosteres can address these challenges. Recent developments focus on bioactivity, selectivity, and physicochemical property changes brought about by these substitutes. The continuous interest in carboxylate bioisosteres and the development of novel carboxylic acid substitutes reflect the ongoing innovation in overcoming challenges in drug design (Horgan & O’Sullivan, 2021).

Metabolic Activation of Carboxylic Acids

The metabolic activation of carboxylic acids, which includes compounds like Fenpropidin-carboxylic acid, plays a critical role in drug reactions and toxicity. Metabolites such as acyl-glucuronides and acyl-CoA thioesters are chemically reactive and can lead to adverse reactions. The formation and disposition of these metabolites, along with their chemical reactivity, are key areas of study. Understanding the metabolic activation of carboxylic acids is essential in exploring the consequences of reactive metabolites in clinical settings (Skonberg et al., 2008).

作用機序

Pharmacokinetics

It’s known that fenpropidin has a low aqueous solubility and a low volatility . It is moderately persistent in soil systems but may be more persistent in water systems depending on local conditions . These properties could influence the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Fenpropidin-carboxylic acid.

Action Environment

The action of Fenpropidin-carboxylic acid can be influenced by environmental factors. For instance, its persistence in soil and water systems can be affected by local conditions such as pH, temperature, and the presence of other chemicals . Furthermore, its efficacy can be influenced by the specific strain of fungus and its resistance to fungicides .

Safety and Hazards

特性

IUPAC Name |

2-methyl-2-[4-(2-methyl-3-piperidin-1-ylpropyl)phenyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29NO2/c1-15(14-20-11-5-4-6-12-20)13-16-7-9-17(10-8-16)19(2,3)18(21)22/h7-10,15H,4-6,11-14H2,1-3H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUBFIOLHRCECQI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)C(C)(C)C(=O)O)CN2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301029462 |

Source

|

| Record name | 2-Methyl-2-[4-(2-methyl-3-piperidin-1-ylpropyl)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301029462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fenpropidin-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,6-dichlorophenyl)-2-((1,1-dioxidobenzo[d]isothiazol-3-yl)thio)acetamide](/img/structure/B2405071.png)

![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2405078.png)

![N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide](/img/structure/B2405080.png)

![11,13-Dimethyl-6-[4-(6-methylpyridin-2-yl)piperazin-1-yl]-4-propyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaene](/img/structure/B2405082.png)

![1-ethyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2405086.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2405087.png)

![5-Chloro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B2405089.png)